molecular formula C19H23N5 B11237063 N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine

N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine

Cat. No.: B11237063
M. Wt: 321.4 g/mol
InChI Key: KSYQYLWMNZBIHL-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine is a complex organic compound that features a benzyl group, a tetrazole ring, and a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate nitriles with azides under acidic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrazole intermediate. The final step involves the formation of the butan-2-amine backbone through reductive amination, where an appropriate ketone or aldehyde is reduced in the presence of an amine and a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The benzyl group and butan-2-amine backbone can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

N-benzyl-2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-amine

InChI

InChI=1S/C19H23N5/c1-4-19(3,20-14-16-8-6-5-7-9-16)18-21-22-23-24(18)17-12-10-15(2)11-13-17/h5-13,20H,4,14H2,1-3H3

InChI Key

KSYQYLWMNZBIHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NCC3=CC=CC=C3

Origin of Product

United States

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